N-(5-nitronaphthalen-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-nitronaphthalen-1-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to a cyclohexanecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(5-nitronaphthalen-1-yl)cyclohexanecarboxamide involves several steps. One common method includes the nitration of naphthalene to form 5-nitronaphthalene, followed by the reaction with cyclohexanecarboxylic acid chloride in the presence of a base such as pyridine . The reaction conditions typically involve refluxing the mixture in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-(5-nitronaphthalen-1-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted naphthalenes, and carboxylic acids.
Scientific Research Applications
N-(5-nitronaphthalen-1-yl)cyclohexanecarboxamide is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-(5-nitronaphthalen-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
N-(5-nitronaphthalen-1-yl)cyclohexanecarboxamide can be compared with other similar compounds such as N-(naphthalen-1-yl)cyclohexanecarboxamide and N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives . These compounds share similar structural features but differ in the presence of functional groups like nitro, amino, or thiourea. The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activities.
Similar Compounds
- N-(naphthalen-1-yl)cyclohexanecarboxamide
- N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives
- N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
These compounds are used in similar research applications but may exhibit different properties and activities due to variations in their chemical structures.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(5-nitronaphthalen-1-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H18N2O3/c20-17(12-6-2-1-3-7-12)18-15-10-4-9-14-13(15)8-5-11-16(14)19(21)22/h4-5,8-12H,1-3,6-7H2,(H,18,20) |
InChI Key |
PFQBWMASZPZIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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